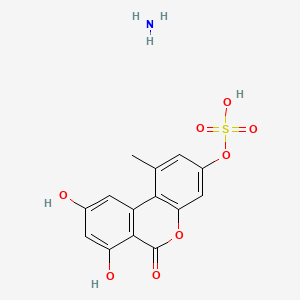

Alternariol3-SulfateAmmoniumSalt

Beschreibung

BenchChem offers high-quality Alternariol3-SulfateAmmoniumSalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alternariol3-SulfateAmmoniumSalt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H13NO8S |

|---|---|

Molekulargewicht |

355.32 g/mol |

IUPAC-Name |

azane;(7,9-dihydroxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H10O8S.H3N/c1-6-2-8(22-23(18,19)20)5-11-12(6)9-3-7(15)4-10(16)13(9)14(17)21-11;/h2-5,15-16H,1H3,(H,18,19,20);1H3 |

InChI-Schlüssel |

NWDZSGIYZZFVBS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OS(=O)(=O)O.N |

Herkunft des Produkts |

United States |

In Vitro Cytotoxicity Profile of Alternariol 3-Sulfate Ammonium Salt: Mechanistic Pathways and Analytical Workflows

Toxicokinetic Context: The Emergence of Masked Mycotoxins

Alternariol (AOH) is a prevalent mycotoxin produced by Alternaria species, frequently contaminating grains, tomatoes, and fruit-based products[1]. While the acute toxicity of the parent compound is well-documented, recent toxicological focus has shifted toward its "masked" or modified forms. During phase II metabolism in both host plants and mammalian hepatic/intestinal systems, AOH is conjugated by sulfotransferases (SULTs) to form Alternariol 3-Sulfate (AOH-3-S) [2].

Historically, these conjugated metabolites were considered detoxified byproducts. However, advanced in vitro profiling reveals that AOH-3-S retains significant biological activity, acting as a "hidden enemy" capable of distinct cytotoxic and endocrine-disrupting mechanisms[3]. For in vitro applications, the Ammonium Salt formulation of AOH-3-S is critical; it provides enhanced aqueous solubility compared to the free acid, mitigating the confounding cytotoxic artifacts introduced by high concentrations of organic solvents like DMSO[4].

Mechanistic Cytotoxicity Profile

The cytotoxicity of AOH-3-S diverges from its parent compound, exhibiting a highly specific, multi-target profile:

-

Xanthine Oxidase (XO) Allosteric Inhibition: Unlike competitive inhibitors, AOH-3-S acts as a moderate allosteric inhibitor of XO, an enzyme crucial for uric acid production and purine metabolism. This interaction disrupts cellular redox balances without directly competing with the primary substrate[2].

-

Topoisomerase Poisoning & Genotoxicity: Similar to parent AOH, the sulfate conjugate can stabilize the DNA-topoisomerase cleavage complex. This prevents DNA re-ligation, leading to double-strand breaks, genomic instability, and eventual G2/M cell cycle arrest[3].

-

Endocrine Disruption: In vitro models utilizing porcine granulosa cells demonstrate that Alternaria sulfate derivatives negatively impact progesterone synthesis, highlighting a specific pathway of reproductive cytotoxicity[4].

Fig 1: Biotransformation of Alternariol and downstream cytotoxic pathways of Alternariol 3-Sulfate.

Quantitative Data Synthesis

To establish a baseline for in vitro assay development, the following table synthesizes the quantitative phenotypic outcomes of AOH and AOH-3-S across validated cellular and cell-free models.

| Compound | Target / Assay | Model System | IC50 / Ki Value | Phenotypic Outcome |

| Alternariol (AOH) | Topoisomerase I/II | HeLa, Caco-2 | 10 - 25 µM | Acute DNA strand breaks, G2/M arrest |

| AOH-3-S Ammonium Salt | Xanthine Oxidase (XO) | Cell-free enzymatic assay | Ki ~ 15 - 30 µM | Allosteric inhibition, altered purine metabolism |

| AOH-3-S Ammonium Salt | Endocrine / Steroidogenesis | Porcine Granulosa Cells | > 40 µM | Disrupted progesterone synthesis |

| AOH-3-S Ammonium Salt | General Viability (Resorufin) | HepG2 (Hepatic) | > 50 µM | Lower acute toxicity vs AOH; chronic stress |

Causality in Experimental Design (E-E-A-T)

Designing robust cytotoxicity assays for modified mycotoxins requires understanding the physical chemistry of the compound and the biological relevance of the model.

-

Why use the Ammonium Salt formulation? Free acid forms of Alternaria mycotoxins are highly lipophilic, requiring >0.5% v/v DMSO for complete solubilization in culture media. DMSO at these concentrations induces baseline cellular stress and alters membrane permeability, artificially inflating the apparent toxicity of the compound. The ammonium salt of AOH-3-S dissociates readily in aqueous buffers, allowing researchers to maintain DMSO concentrations at ≤0.1% v/v, isolating the true cytotoxic effect of the mycotoxin[4].

-

Why prioritize Resorufin over MTT? Many polyphenolic mycotoxins, including AOH derivatives, can directly reduce tetrazolium salts (MTT) in the absence of living cells, leading to false-negative toxicity readings. Resorufin-based assays rely on intracellular esterase activity and functional mitochondria, avoiding extracellular chemical reduction artifacts.

-

Why select Caco-2 and HepG2 cell lines? Caco-2 cells differentiate to form an enterocyte-like monolayer, representing the primary barrier exposed to dietary mycotoxins. HepG2 cells retain basal levels of phase I/II metabolizing enzymes, making them competent to evaluate whether AOH-3-S undergoes further intracellular biotransformation or hydrolysis back into parent AOH[1].

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They incorporate internal controls to immediately flag experimental artifacts such as intrinsic compound fluorescence or enzyme degradation.

Protocol A: Multiplexed Resorufin-Based Cytotoxicity Assay

Objective: Accurately quantify the IC50 of AOH-3-S while controlling for intrinsic mycotoxin fluorescence.

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO2.

-

Compound Preparation: Reconstitute AOH-3-S Ammonium Salt in sterile molecular-grade water (or max 0.1% DMSO) to a 10 mM stock. Prepare serial dilutions (1 µM to 100 µM) in phenol red-free DMEM.

-

Self-Validating Controls:

-

Positive Control: 1 µM Doxorubicin (validates assay sensitivity to genotoxic stress).

-

Background Control: Cell-free wells containing only media + highest concentration of AOH-3-S (100 µM). Rationale: Alternaria toxins often possess intrinsic fluorescence; this well allows for precise background subtraction.

-

-

Treatment & Washing: Aspirate media and apply treatments for 48h. Post-treatment, wash cells twice with pre-warmed PBS. Rationale: Removes residual serum proteins that may non-specifically bind the sulfate moiety, preventing skewed viability readouts.

-

Detection: Add Resorufin-based reagent (e.g., CellTiter-Blue) and incubate for 2h. Measure fluorescence (Ex 560 nm / Em 590 nm). Subtract the background control values before calculating relative viability.

Protocol B: In Vitro Xanthine Oxidase (XO) Inhibition Kinetics

Objective: Confirm the allosteric inhibitory mechanism of AOH-3-S on XO.

-

Enzyme Preparation: Prepare 0.05 U/mL Xanthine Oxidase in 50 mM Potassium Phosphate buffer (pH 7.5).

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of AOH-3-S (5, 15, 30, 50 µM) for 15 minutes at 37°C.

-

Reference Standard: Use Allopurinol (10 µM) as a competitive inhibitor control to validate the dynamic range of the assay[2].

-

-

Substrate Titration: Initiate the reaction by adding the substrate (Xanthine) at varying concentrations (10 µM to 100 µM). Rationale: Varying both inhibitor and substrate concentrations is mathematically required to generate Lineweaver-Burk plots, which differentiate between competitive, non-competitive, and allosteric inhibition.

-

Kinetic Readout: Monitor uric acid formation continuously by measuring absorbance at 295 nm every 30 seconds for 10 minutes.

-

Mycotoxin Depletion Tracking (Validation Step): Run a parallel LC-MS/MS aliquot of the highest concentration well at T=0 and T=10 min. Rationale: Ensures the apparent "inhibition" is not actually the rapid degradation of AOH-3-S by the enzyme complex.

Sources

- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glycosylated mycotoxins: a hidden enemy - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00057B [pubs.rsc.org]

- 4. Alternaria toxin sulfate derivatives | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

Unveiling the Masked Mycobiome: Metabolic Pathways and Analytical Workflows for Alternariol 3-Sulfate Ammonium Salt

Executive Summary

Alternaria species are ubiquitous phytopathogenic fungi responsible for significant agricultural spoilage and the contamination of the global food supply with toxic secondary metabolites[1]. Among these, alternariol (AOH) is a primary dibenzo-α-pyrone mycotoxin. However, advanced metabolomic profiling has revealed that AOH rarely exists solely in its free form. Through phase II metabolic pathways, fungi and their plant hosts convert AOH into 2, predominantly sulfate and glucoside conjugates[2].

In analytical chemistry and pharmacological research, the sulfated derivative is frequently isolated and utilized as Alternariol 3-Sulfate Ammonium Salt . This specific salt form is critical because it ensures chemical stability, prevents premature desulfation, and provides optimal solubility for in vitro assays. This technical whitepaper elucidates the cross-kingdom metabolic pathways of Alternariol 3-Sulfate, explores its toxicological implications for drug development, and provides a self-validating experimental framework for its precise quantification.

The Biosynthetic Causality: Fungal Polyketide Synthesis to Phase II Sulfation

The biosynthesis of AOH begins in the fungal cytosol via the polyketide pathway. A fungal polyketide synthase (PKS) catalyzes the repetitive Claisen-condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. Subsequent aldol-type cyclization yields the parent toxin, AOH.

Rather than accumulating the phytotoxic AOH, Alternaria species employ a biochemical "toolbox" to modulate its toxicity and solubility. Fungal sulfotransferases catalyze the transfer of a sulfonate group to the C-3 hydroxyl position of AOH, generating 3[3]. The evolutionary causality behind this sulfation is twofold:

-

Autotoxicity Mitigation: It neutralizes the reactive hydroxyl groups, protecting the fungal mycelium.

-

Enhanced Secretion: It increases the molecule's amphiphilic nature, facilitating its secretion into the host plant's aqueous extracellular space to aid in colonization.

Cross-kingdom metabolic pathway of Alternariol from fungal biosynthesis to plant diconjugation.

Cross-Kingdom Biotransformation: The Diconjugate Paradigm

When AOH-3-S infiltrates plant tissues (e.g., tomatoes, tobacco cells, or wheat), it encounters the plant's phase II detoxification machinery. Interestingly, plant enzymes generally lack the capacity to sulfate AOH directly. Instead, they utilize uridine diphosphate (UDP)-glucosyltransferases to append a glucopyranosyl moiety to the remaining free hydroxyl groups of the already fungal-sulfated AOH-3-S[4].

This sequential, cross-kingdom metabolism produces complex diconjugates, such as4[4]. These masked forms easily evade conventional targeted screening methods, posing a "hidden" toxicological risk when contaminated crops are consumed.

Toxicological Dynamics and Target Interactions

The ammonium salt of Alternariol 3-Sulfate is highly relevant in drug development and toxicology due to its specific interactions with mammalian proteins.

-

Protein Binding: While the acute toxicity of AOH-3-S is lower than that of free AOH, it exhibits highly stable binding affinities to human serum albumin (HSA) across a wide pH range, ensuring its prolonged systemic circulation[3].

-

Enzyme Inhibition: AOH-3-S acts as an allosteric inhibitor of 5, a key enzyme in purine metabolism[5]. This indicates potential off-target effects that could influence the biotransformation of co-administered therapeutics.

-

Gut Microbiota Hydrolysis: The primary risk of masked mycotoxins lies in the mammalian intestinal tract, where bacterial arylsulfatases can hydrolyze the sulfate group, releasing the parent AOH—a known topoisomerase poison and endocrine disruptor[1].

Self-Validating Experimental Protocol: Extraction and UPLC-MS/MS Quantification

To accurately study the pharmacokinetics of Alternariol 3-Sulfate Ammonium Salt, researchers must deploy analytical workflows that prevent the unintended hydrolysis of the sulfate ester while overcoming matrix suppression. The following protocol outlines a self-validating system for 6[6].

Self-validating UPLC-MS/MS workflow for the extraction and quantification of AOH-3-Sulfate.

Step-by-Step Methodology:

Step 1: Matrix Lyophilization and Spike-In

-

Action: Lyophilize the fungal/plant matrix to halt enzymatic degradation. Spike the sample with an isotopically labeled internal standard (e.g., ¹³C-AOH) prior to any solvent addition.

-

Causality: Introducing the internal standard at step zero creates a self-validating system. It automatically corrects for downstream analyte loss during extraction and ion suppression during MS analysis, ensuring absolute quantitative accuracy.

Step 2: Amphiphilic Extraction

-

Action: Extract using a mixture of Methanol/Water (80:20, v/v) adjusted to pH 7.5 with ammonium hydroxide.

-

Causality: The slightly alkaline pH maintains the Alternariol 3-Sulfate in its stable ammonium salt form. Using acidic extraction buffers would catalyze desulfation, artificially inflating free AOH levels and destroying the target analyte.

Step 3: Solid-Phase Extraction (SPE) Clean-up

-

Action: Pass the extract through a hydrophilic-lipophilic balance (HLB) polymeric SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

-

Causality: HLB sorbents effectively retain the polar sulfate conjugate while allowing highly polar matrix interferents (e.g., plant sugars, salts) to wash through, ensuring a clean baseline for mass spectrometry.

Step 4: UPLC-MS/MS Analysis via Neutral Loss Filtering

-

Action: Utilize a C18 reverse-phase column. Use Mobile Phase A (5 mM Ammonium Acetate in Water) and Mobile Phase B (Methanol). Program the mass spectrometer to monitor the specific neutral loss of 80 Da (SO₃).

-

Causality: Ammonium acetate acts as a volatile buffer that drastically enhances negative electrospray ionization (ESI-) efficiency for the sulfate group. Monitoring the7 acts as a highly specific structural confirmation tool; any peak exhibiting a precursor-to-product transition involving an 80 Da loss is definitively identified as a sulfoconjugate[7].

Quantitative Data Summary

To facilitate comparative analysis in drug and assay development, Table 1 synthesizes the critical mass spectrometric and pharmacokinetic parameters of AOH and its conjugated derivatives.

Table 1: Analytical and Pharmacokinetic Parameters of Alternariol and its Conjugates

| Compound | Precursor Ion [M-H]⁻ (m/z) | Primary Product Ions (m/z) | Extraction Recovery (%) | HSA Binding Affinity |

| Alternariol (AOH) | 257.0 | 213.0, 171.0 | 88 - 94% | Moderate |

| Alternariol-3-Sulfate | 337.0 | 257.0 (-SO₃), 213.0 | 85 - 91% | High (Stable Complex) |

| AOH-3-Sulfate-9-Glucoside | 499.1 | 337.0 (-Glc), 257.0 | 78 - 84% | Low |

References

- Source: Journal of Agricultural and Food Chemistry (acs.org)

- Source: Natural Product Reports (rsc.org)

- Source: PMC (nih.gov)

- Testing Serum Albumins and Cyclodextrins as Potential Binders of the Mycotoxin Metabolites Alternariol-3-Sulfate...

- Validated UPLC-MS/MS Methods to Quantitate Free and Conjugated Alternaria Toxins in Commercially Available Tomato Products...

- Source: ResearchGate (researchgate.net)

- Probing the Interactions of 31 Mycotoxins with Xanthine Oxidase: Alternariol, Alternariol-3-Sulfate...

Sources

- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Glycosylated mycotoxins: a hidden enemy - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00057B [pubs.rsc.org]

- 5. Probing the Interactions of 31 Mycotoxins with Xanthine Oxidase: Alternariol, Alternariol-3-Sulfate, and α-Zearalenol Are Allosteric Inhibitors of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Alternariol 3-Sulfate Ammonium Salt: A Comprehensive Technical Guide

Executive Summary & Scientific Context

Alternariol (AOH) is a prevalent, genotoxic secondary metabolite (mycotoxin) produced by Alternaria fungi, frequently contaminating global agricultural commodities[1]. While extensive research has mapped the in vitro toxicity of AOH, modern toxicokinetic analysis reveals that the parent compound is subject to aggressive phase II biotransformation, primarily yielding Alternariol 3-Sulfate (AOH-3-S) [2].

For researchers and analytical chemists, Alternariol 3-Sulfate Ammonium Salt serves as the definitive reference standard. The ammonium salt formulation is specifically engineered to resolve the inherent instability and poor aqueous solubility of the free sulfate, enabling precise quantification of this "masked mycotoxin" in complex biological matrices[3]. This whitepaper dissects the pharmacokinetic (PK) profile, bioavailability, and systemic interactions of AOH-3-S, providing validated methodologies for its isolation and quantification.

Toxicokinetics: Absorption, Biotransformation, and Bioavailability

The systemic threat of AOH is dictated not by the parent compound's direct circulation, but by its rapid conversion into masked metabolites.

The First-Pass Effect and Low Absolute Bioavailability

In highly translatable mammalian models (e.g., swine), the absolute oral bioavailability of parent AOH is exceptionally low—approximately 15%[4]. This restricted bioavailability is not a function of poor intestinal permeability, but rather a massive hepatic first-pass effect[5]. Upon absorption via the portal vein, hepatic sulfotransferases rapidly conjugate the C-3 hydroxyl group of AOH, generating AOH-3-S[2].

The "Masked Mycotoxin" Paradigm and Enterohepatic Recirculation

AOH-3-S is highly hydrophilic, theoretically priming it for rapid renal and biliary excretion. However, AOH-3-S acts as a "masked mycotoxin." When excreted via bile into the lower gastrointestinal tract, the gut microbiome can enzymatically cleave the sulfate group, releasing the lipophilic parent AOH[2]. This triggers enterohepatic recirculation, significantly prolonging the systemic exposure to the genotoxic parent compound beyond its initial rapid clearance[6].

Fig 1: Phase II metabolism and enterohepatic recirculation of AOH to AOH-3-S.

Systemic Interactions: Protein Binding and Enzyme Inhibition

Understanding the pharmacodynamics of AOH-3-S requires analyzing its interactions within the systemic circulation.

Human Serum Albumin (HSA) Binding

AOH-3-S forms highly stable, non-covalent complexes with Human Serum Albumin (HSA) across a wide physiological pH range[7]. This high-affinity protein binding restricts the free fraction ( fu ) of the metabolite, limiting its extravasation into peripheral tissues but extending its systemic half-life compared to the unbound parent compound.

Allosteric Inhibition of Xanthine Oxidase (XO)

In vitro assays reveal that AOH-3-S is not merely an inert clearance product. It acts as a reversible, allosteric inhibitor of the enzyme Xanthine Oxidase (XO), which is responsible for uric acid formation[8]. While its inhibitory potency is moderate (requiring micromolar concentrations to achieve significant inhibition compared to nanomolar clinical drugs like allopurinol), it demonstrates that phase II mycotoxin metabolites retain bioactive properties[8].

Quantitative Data Summaries

Table 1: Toxicokinetic Parameters of Alternariol (Swine Model) [5]

| Parameter | AOH (Intravenous) | AOH (Oral) | Physiological Implication |

|---|---|---|---|

| Clearance (CL) | 12.9 L/h*kg | N/A | Extremely rapid hepatic extraction and conjugation. |

| Volume of Distribution (Vd) | 4.97 L/kg | N/A | Extensive initial tissue distribution prior to metabolism. |

| Elimination Half-life (t1/2) | 0.16 h | N/A | Parent compound is fleeting; sulfate metabolites dominate circulation. |

| Absolute Bioavailability (F) | 100% | ~15% | Massive first-pass effect dictates toxicity profile. |

Table 2: AOH-3-S Systemic Interactions [7][8]

| Target | Interaction Type | Functional Consequence |

|---|---|---|

| Human Serum Albumin (HSA) | Non-covalent Binding | High stability complex; dictates systemic transport and limits renal filtration rate. |

| Xanthine Oxidase (XO) | Allosteric Inhibition | Moderate reduction in uric acid formation; proves phase II metabolites retain bioactivity. |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and internal standards to account for matrix effects and thermodynamic variables.

Protocol 1: LC-MS/MS Quantification of AOH-3-S in Plasma

Causality: Quantifying AOH-3-S in plasma is complicated by its strong binding to HSA[7]. We utilize cold acetonitrile not only to precipitate proteins but to aggressively disrupt the HSA-toxin thermodynamic equilibrium, ensuring total metabolite recovery. Furthermore, we mandate the use of Alternariol-3-sulfate-d3 (ammonium) as a stable isotope internal standard (IS) to perfectly correct for ionization suppression during electrospray ionization (ESI)[9].

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 100 µL of collected plasma (stored at -80°C to prevent ex vivo deconjugation) into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of 1 µg/mL Alternariol-3-sulfate-d3 (ammonium)[9]. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Rationale: The acidic environment protonates binding sites on HSA, forcing the release of AOH-3-S.

-

Extraction: Vortex aggressively for 2 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

-

Reconstitution & Analysis: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 90% Water / 10% Methanol with 5mM Ammonium Acetate). Analyze via UPLC-MS/MS in Negative ESI mode, monitoring the specific MRM transitions for AOH-3-S and the d3-IS.

Fig 2: LC-MS/MS toxicokinetic profiling workflow for AOH-3-S quantification.

Protocol 2: In Vitro HSA Binding Assay via Equilibrium Dialysis

Causality: To accurately determine the unbound fraction ( fu ) of AOH-3-S, Rapid Equilibrium Dialysis (RED) is utilized. Unlike ultrafiltration, which can suffer from non-specific membrane binding and equilibrium shifts during centrifugation, RED physically separates the bound and free fractions without disrupting the thermodynamic equilibrium[7].

Step-by-Step Workflow:

-

Matrix Preparation: Prepare a 40 g/L solution of Human Serum Albumin (HSA) in physiological Phosphate-Buffered Saline (PBS, pH 7.4).

-

Spiking: Spike the HSA solution with Alternariol 3-Sulfate Ammonium Salt to achieve a concentration curve (e.g., 1 µM, 10 µM, 50 µM)[3].

-

Dialysis Loading: Load 200 µL of the spiked HSA solution into the donor chamber of a RED device insert (8,000 MWCO membrane). Load 350 µL of blank PBS into the adjacent receiver chamber.

-

Equilibration: Seal the device and incubate at 37°C for 4 to 6 hours on an orbital shaker (250 rpm) to achieve thermodynamic equilibrium.

-

Matrix Matching: Extract 50 µL from both chambers. To the donor (protein) sample, add 50 µL of blank PBS. To the receiver (buffer) sample, add 50 µL of blank HSA solution. Rationale: Matrix matching ensures identical ionization efficiencies during MS analysis.

-

Quantification: Proceed with Protocol 1 (Protein Precipitation and LC-MS/MS) to calculate the ratio of bound vs. free AOH-3-S.

References

- Source: asca-berlin.

- Source: nih.

- Source: nih.

- Source: medchemexpress.

- Testing Serum Albumins and Cyclodextrins as Potential Binders of the Mycotoxin Metabolites Alternariol-3-Sulfate...

- Source: mdpi.

- Source: rsc.

- Source: mdpi.

- Source: d-nb.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycosylated mycotoxins: a hidden enemy - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00057B [pubs.rsc.org]

- 3. Alternaria toxin sulfate derivatives | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 4. Absolute oral bioavailability, quantitative toxicokinetics and metabolite profiling of alternariol and alternariol monomethyl ether in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute oral bioavailability, quantitative toxicokinetics and metabolite profiling of alternariol and alternariol monomethyl ether in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Testing Serum Albumins and Cyclodextrins as Potential Binders of the Mycotoxin Metabolites Alternariol-3-Sulfate, Alternariol-9-Monomethylether and Alternariol-9-Monomethylether-3-Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Cellular Interactions of Alternariol-3-Sulfate Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alternariol-3-Sulfate Ammonium Salt is the sulfated metabolite of Alternariol (AOH), a mycotoxin produced by Alternaria fungi. While AOH exhibits significant biological activity, including genotoxicity and endocrine disruption, current evidence strongly suggests that its sulfated form is a product of cellular detoxification. This guide posits that the primary "mechanism of action" of Alternariol-3-Sulfate Ammonium Salt in human cell lines is a profound attenuation or complete loss of the parent compound's bioactivity.

This document provides a comprehensive overview of the known mechanisms of the parent mycotoxin, Alternariol, and details the critical role of sulfation in its detoxification. It then outlines a rigorous experimental framework designed for researchers to systematically validate the attenuated bioactivity of Alternariol-3-Sulfate Ammonium Salt. This includes detailed, step-by-step protocols for comparative studies focusing on cytotoxicity, DNA damage, cell cycle progression, and endocrine disruption. The ultimate goal is to equip researchers with the foundational knowledge and practical methodologies to investigate this specific metabolite and the broader implications of mycotoxin sulfation.

Part 1: The Parent Compound: Alternariol (AOH) and its Core Mechanisms of Action

To understand the biological relevance of Alternariol-3-Sulfate, it is imperative to first characterize the activities of its parent compound, Alternariol (AOH). AOH is a dibenzopyranone mycotoxin that contaminates a variety of foodstuffs, including grains and fruits.[1][2] Its toxicological profile in human cell lines is multifaceted, primarily revolving around genotoxicity and endocrine disruption.

Genotoxicity: DNA Damage and Cell Cycle Arrest

The most pronounced mechanism of AOH is its function as a topoisomerase poison.[3][4] AOH interacts with and stabilizes the covalent complex formed between DNA and topoisomerase I and II, preventing the re-ligation of DNA strands.[4][5][6] This action leads to the accumulation of both single and double-strand DNA breaks.[1][2]

This DNA damage triggers a cascade of cellular responses:

-

DNA Damage Response (DDR): The presence of DNA breaks activates various DDR pathways.[1][2]

-

Cell Cycle Arrest: To prevent the propagation of damaged DNA, cells arrest their cycle, most commonly in the G2/M phase.[1][2][5] This is often associated with altered expression of key cell cycle regulators like cyclin B.[2][5]

-

Apoptosis: At sufficient concentrations, the extent of DNA damage can overwhelm cellular repair mechanisms, leading to programmed cell death (apoptosis).[7] AOH's counterpart, Alternariol monomethyl ether (AME), has been shown to induce apoptosis via the mitochondrial pathway, involving loss of mitochondrial membrane potential and activation of caspases 9 and 3.[8]

-

Reactive Oxygen Species (ROS): AOH can also induce the formation of ROS, contributing to oxidative stress and further DNA damage.[1][2][9]

Endocrine Disruption

AOH is recognized as a xenoestrogen, a foreign chemical that can interfere with the endocrine system. It exhibits weak estrogenic activity, capable of binding to estrogen receptors (ER).[7][10][11] In vitro studies have shown that AOH can:

-

Induce a weak estrogenic response in reporter gene assays.[11]

-

Increase the production of estradiol and progesterone in steroidogenesis assays.[5][11]

-

Synergistically enhance the binding of progesterone to its receptor.[11]

-

Potentiate the estrogenic effects of other mycotoxins, even at low, non-estrogenic concentrations.[12][13]

These dual activities of genotoxicity and endocrine disruption make AOH a significant concern for food safety and human health.[14]

Part 2: The Role of Sulfation in Mycotoxin Detoxification

Sulfation is a critical Phase II biotransformation reaction that plays a major role in the detoxification of a wide range of xenobiotics, including drugs, environmental toxins, and mycotoxins.[15][16] The process is catalyzed by a family of enzymes called sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate.

The addition of the highly polar, negatively charged sulfate group has several key consequences for the target molecule:

-

Increased Water Solubility: This dramatically enhances the molecule's solubility in aqueous environments.

-

Facilitated Excretion: The increased polarity aids in the renal and biliary excretion of the compound, preventing its accumulation in tissues.

-

Reduced Bioavailability and Toxicity: By altering the chemical structure, sulfation often inactivates the biological activity of the parent compound, preventing it from interacting with its cellular targets.

For mycotoxins like AOH, sulfation is a primary route of detoxification.[17][18] The formation of Alternariol-3-Sulfate is a clear indication that the cell is actively metabolizing and attempting to eliminate the toxin.[9][19][20]

Diagram: Metabolic Detoxification of Alternariol

The following diagram illustrates the conversion of the biologically active Alternariol (AOH) into its inactive, water-soluble sulfate conjugate, which is then primed for cellular export.

Caption: Sulfation of Alternariol within a human cell.

Part 3: A Research Framework for Validating the Mechanism of Action of Alternariol-3-Sulfate Ammonium Salt

Given that sulfation is a detoxification pathway, we hypothesize that Alternariol-3-Sulfate Ammonium Salt will exhibit significantly reduced or no biological activity compared to the parent AOH molecule at equimolar concentrations. The "mechanism of action" is therefore one of inactivity and prevention of the toxic effects of AOH.

The following experimental plan is designed to rigorously test this hypothesis. For all experiments, human cell lines relevant to exposure or toxicity, such as colon carcinoma cells (e.g., HCT116, Caco-2) or liver hepatocellular carcinoma cells (e.g., HepG2), should be used.

Experimental Design: A Comparative Approach

The core of this investigation is a side-by-side comparison of AOH and Alternariol-3-Sulfate Ammonium Salt.

Table 1: Experimental Groups and Controls

| Group ID | Treatment | Concentration Range | Purpose |

|---|---|---|---|

| VEH | Vehicle Control (e.g., 0.1% DMSO) | N/A | Baseline cellular response |

| AOH | Alternariol | 1 - 50 µM | Positive control for toxicity |

| AOH-S | Alternariol-3-Sulfate Ammonium Salt | 1 - 50 µM | Test compound |

Note: The concentration range should be optimized based on preliminary dose-response experiments, but the 5-10 µM range is a critical starting point where AOH effects are typically observed.[1][2]

Diagram: Comparative Experimental Workflow

This workflow provides a logical sequence for assessing and comparing the cellular impact of AOH and its sulfated metabolite.

Caption: Workflow for comparing AOH and AOH-3-Sulfate bioactivity.

Key Experiments and Expected Outcomes

1. Cytotoxicity Assessment:

-

Objective: To determine if AOH-S reduces cell viability to the same extent as AOH.

-

Method: MTT or CellTiter-Glo assays.

-

Expected Outcome: AOH will show a dose-dependent decrease in cell viability. In contrast, AOH-S will show little to no effect on cell viability across the same concentration range.

2. DNA Damage and Apoptosis Analysis:

-

Objective: To measure the induction of DNA double-strand breaks and subsequent apoptosis.

-

Method:

-

Western Blotting: Probe for key DNA damage markers like phosphorylated histone H2AX (γH2AX) and apoptosis markers like cleaved PARP.

-

Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.

-

-

Expected Outcome: AOH treatment will lead to a significant increase in γH2AX and cleaved PARP levels, as well as a higher percentage of Annexin V-positive cells. AOH-S treatment is expected to show levels comparable to the vehicle control.

3. Cell Cycle Progression Analysis:

-

Objective: To assess the impact on cell cycle distribution.

-

Method: Flow cytometry of PI-stained cells.

-

Expected Outcome: AOH will cause a significant accumulation of cells in the G2/M phase.[1][2] AOH-S will not perturb the normal cell cycle distribution.

Table 2: Summary of Hypothesized Outcomes

| Assay | Endpoint Measured | Expected Result with AOH | Hypothesized Result with AOH-3-Sulfate |

|---|---|---|---|

| Cell Viability | Metabolic Activity / ATP | Dose-dependent decrease | No significant change vs. vehicle |

| Western Blot | γH2AX Protein Levels | Significant increase | No significant change vs. vehicle |

| Western Blot | Cleaved PARP Levels | Significant increase | No significant change vs. vehicle |

| Flow Cytometry | Annexin V+ Cells | Significant increase | No significant change vs. vehicle |

| Flow Cytometry | % Cells in G2/M Phase | Significant increase | No significant change vs. vehicle |

Part 4: Detailed Experimental Protocols

These protocols provide a self-validating framework. The inclusion of the parent AOH compound as a positive control is essential to confirm that the cellular models and assay systems are functioning correctly.

Protocol 4.1: Cell Viability using MTT Assay

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of AOH and AOH-S (e.g., 0, 1, 5, 10, 25, 50 µM) in complete cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 4.2: Western Blot for γH2AX and Cleaved PARP

-

Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 80-90% confluency. Treat with vehicle, AOH (e.g., 10 µM), and AOH-S (e.g., 10 µM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Protocol 4.3: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Seeding & Treatment: Seed cells in 6-well plates and treat as described in Protocol 4.2 for 24 hours.

-

Harvesting: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

The available biochemical evidence strongly supports the role of sulfation as a key detoxification pathway for Alternariol. Consequently, Alternariol-3-Sulfate Ammonium Salt is not expected to share the genotoxic or endocrine-disrupting mechanisms of its parent compound. Its primary role in a biological system is likely that of an inactive metabolite destined for excretion. The experimental framework provided in this guide offers a robust, scientifically sound approach for researchers to definitively test this hypothesis. By conducting rigorous comparative studies, the scientific community can confirm the attenuated bioactivity of this sulfated mycotoxin, contributing to a more accurate risk assessment of Alternaria toxin metabolites in food and the environment.

References

-

Solhaug, A., et al. (2016). Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review. Basic & Clinical Pharmacology & Toxicology, 119(6), 533-539. [Link]

-

Solhaug, A., et al. (2016). Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review. ResearchGate. [Link]

-

Bensassi, F., et al. (2011). Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells. Toxicology Letters, 208(2), 168-175. [Link]

-

Dellafiora, L., et al. (2022). An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms. Archives of Toxicology, 96(5), 1269-1287. [Link]

-

Hildebrand, A. A., et al. (2016). Sulfoglucosides as Novel Modified Forms of the Mycotoxins Alternariol and Alternariol Monomethyl Ether. Journal of Agricultural and Food Chemistry, 64(45), 8644-8653. [Link]

-

Alassane-Kpembi, I., et al. (2017). The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin. Toxin Reviews, 36(4), 302-316. [Link]

-

Boonpeang, K. (2016). The Role of the Alternaria Secondary Metabolite Alternariol in Inflammation. Virginia Tech. [Link]

-

Dellafiora, L., et al. (2022). Persistence of the antagonistic effects of a natural mixture of Alternaria mycotoxins on the estrogen-like activity of human feces. Environment International, 161, 107119. [Link]

-

Fehr, M., et al. (2009). Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform. Molecular Nutrition & Food Research, 53(4), 441-451. [Link]

-

Frizzell, C., et al. (2013). An in vitro investigation of endocrine disrupting effects of the mycotoxin alternariol. Toxicology and Applied Pharmacology, 271(1), 64-71. [Link]

-

Aichinger, G., et al. (2022). Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment. Journal of Agricultural and Food Chemistry, 70(13), 4118-4128. [Link]

-

Lyu, M., et al. (2020). Detoxification of Mycotoxins through Biotransformation. Toxins, 12(2), 121. [Link]

-

ASCA GmbH. (2020). Alternaria toxin sulfate derivatives. ASCA GmbH. [Link]

-

Vejdovszky, K., et al. (2016). Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro. Archives of Toxicology, 91(6), 2327-2337. [Link]

-

Mast Cell 360. (2026). How to Gently Detox Your Body from Mold and Mycotoxins. Mast Cell 360. [Link]

-

Fraeyman, S., et al. (2017). Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health. Sciensano. [Link]

-

Puntscher, H., et al. (2019). Naturally occurring mixtures of Alternaria toxins: anti-estrogenic and genotoxic effects in vitro. Archives of Toxicology, 93(11), 3045-3055. [Link]

-

Lyu, M., et al. (2020). Detoxification of Mycotoxins through Biotransformation. PubMed. [Link]

-

Dellafiora, L., et al. (2022). From Food to Humans: The Toxicological Effects of Alternaria Mycotoxins in the Liver and Colon. MDPI. [Link]

-

Hildebrand, A. A., et al. (2016). Sulfoglucosides as Novel Modified Forms of the Mycotoxins Alternariol and Alternariol Monomethyl Ether. ResearchGate. [Link]

-

Dellafiora, L., et al. (2023). Genotoxic and Mutagenic Effects of the Alternaria Mycotoxin Alternariol in Combination with the Process Contaminant Acrylamide. MDPI. [Link]

-

Fehr, M., et al. (2008). Alternariol acts as a topoisomerase poison, preferentially affecting the IIα isoform. ResearchGate. [Link]

-

Asam, S., et al. (2009). Stable Isotope Dilution Assays of Alternariol and Alternariol Monomethyl Ether in Beverages. Journal of Agricultural and Food Chemistry, 57(12), 5152-5160. [Link]

-

Chen, D., et al. (2024). Detoxification of Aflatoxin B1 by Phytochemicals in Agriculture and Food Science. MDPI. [Link]

-

Solfrizzo, M. (2017). Recent advances on Alternaria mycotoxins. CNR-IRIS. [Link]

-

Li, M., et al. (2023). Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools. Toxins, 15(4), 263. [Link]

-

Karlovsky, P., et al. (2016). Impact of food processing and detoxification treatments on mycotoxin contamination. Mycotoxin Research, 32(4), 179-205. [Link]

Sources

- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lktlabs.com [lktlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. air.unipr.it [air.unipr.it]

- 11. An in vitro investigation of endocrine disrupting effects of the mycotoxin alternariol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. sciensano.be [sciensano.be]

- 15. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detoxification of Mycotoxins through Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mastcell360.com [mastcell360.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Unmasking the Metabolite: Identification and Quantitation of Alternariol 3-Sulfate Ammonium Salt via Advanced LC-MS/MS

Executive Summary

In the evolving landscape of food safety and toxicological risk assessment, analytical blind spots are frequently created by "masked" or modified mycotoxins. Alternaria species, ubiquitous fungal pathogens affecting cereals, tomatoes, and other crops, produce a myriad of secondary metabolites. While the parent mycotoxin alternariol (AOH) is a well-documented hazard, it undergoes extensive phase II metabolism to form conjugates such as Alternariol 3-Sulfate (AOH-3-S).

This technical guide provides a rigorous, self-validating methodological framework for the identification and quantitation of AOH-3-S. By utilizing the ammonium salt form of this metabolite, we establish a thermodynamically stable and analytically optimized standard for high-throughput LC-MS/MS workflows.

Mechanistic Biology: The Origin and Toxicological Causality of AOH-3-S

Understanding the biological origin of a metabolite dictates our approach to its extraction and analysis. Unlike glucoside conjugates, which are typically formed by the defense mechanisms of infected host plants, sulfate conjugates like AOH-3-S are primarily synthesized by the Alternaria fungus itself1[1].

Toxicological Causality: Why must drug development and food safety professionals prioritize a conjugated, highly water-soluble metabolite? The parent compound, AOH, acts as a topoisomerase poison, generating reactive oxygen species (ROS) that lead to profound cytotoxicity and DNA damage 2[2]. While conjugation generally detoxifies xenobiotics, AOH-3-S functions as a "Trojan Horse." Upon ingestion, enzymatic hydrolysis by gut microbiota cleaves the sulfate group, releasing the highly toxic parent AOH into the systemic circulation, thereby drastically increasing the total toxicological burden3[3].

Fig 1: Biotransformation and Toxicity Pathway of Alternariol and its Masked Metabolites.

The Analytical Imperative: Why the Ammonium Salt?

In analytical chemistry, the physical and chemical form of the reference standard is critical. The free acid of Alternariol 3-Sulfate is highly polar, hygroscopic, and prone to rapid degradation. By synthesizing or isolating it as an ammonium salt , we achieve two fundamental analytical advantages:

-

Thermodynamic Stability: The ammonium counter-ion stabilizes the sulfate moiety, preventing premature hydrolysis and allowing for precise gravimetric preparation of stock solutions.

-

Ionization Efficiency: In LC-MS/MS, we operate in negative Electrospray Ionization (ESI-) mode. The ammonium salt readily dissociates in the source, yielding a highly abundant [M-H]- precursor ion without the signal suppression often caused by sodium ([M-Na]-) or potassium adducts.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. We employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Stable Isotope Dilution Analysis (SIDA) to correct for matrix-induced ion suppression4[4].

Fig 2: Self-Validating LC-MS/MS Workflow for Modified Mycotoxins.

Step-by-Step Methodology

Step 1: Matrix Extraction (Modified QuEChERS)

-

Action: Homogenize 5.0 g of the sample in 10 mL of LC-MS grade water. Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid.

-

Causality: Standard extractions often leave polar conjugates behind. The acidic environment is crucial here; it suppresses the ionization of the sulfate group during extraction, driving the highly polar AOH-3-S into the organic (ACN) phase.

-

Self-Validation: Spike the sample with 13C-labeled AOH-3-S prior to extraction. This internal standard will experience the exact same matrix effects and extraction losses, perfectly normalizing the final quantitation5[5].

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate.

-

Mobile Phase B: Methanol.

-

-

Causality: Ammonium acetate acts as a volatile buffer. It maintains a consistent pH, ensuring sharp peak shapes for the sulfate conjugate while promoting efficient droplet desolvation in the ESI source.

Step 3: Tandem Mass Spectrometry (ESI- MS/MS)

-

Action: Operate the mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM filters out isobaric matrix noise. We monitor one quantifier transition (for abundance) and one qualifier transition (for structural confirmation). The loss of the sulfate group (SO3, 80 Da) is the primary fragmentation pathway.

Quantitative Data Presentation

To ensure accurate identification, the mass spectrometer must be tuned to the specific fragmentation patterns of the metabolites. Table 1 summarizes the optimized MRM parameters, illustrating the logical loss of the sulfate group (SO3) and subsequent decarboxylation (CO2).

Table 1: Optimized LC-MS/MS MRM Parameters for Alternariol and its Sulfate Metabolite

| Analyte | Precursor Ion [M-H]- (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Primary Fragmentation Mechanism | Collision Energy (eV) |

| Alternariol (AOH) | 257.0 | 213.0 | 215.0 | Loss of CO2 (44 Da) | -25 / -20 |

| AOH-3-Sulfate | 337.0 | 257.0 | 213.0 | Loss of SO3 (80 Da) | -30 / -45 |

Note: The transition 337.0 → 257.0 confirms the cleavage of the sulfate moiety, reverting the ion to the parent AOH mass.

Conclusion

The identification of Alternariol 3-Sulfate Ammonium Salt is not merely an exercise in analytical chemistry; it is a critical requirement for accurate food safety risk assessment and toxicological profiling. By understanding the fungal origin of the metabolite and employing a self-validating LC-MS/MS workflow grounded in isotopic dilution and optimized salt forms, researchers can confidently unmask this hidden toxicological threat and ensure regulatory compliance.

References

- The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC Source: N

- Source: American Chemical Society (ACS)

- Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC Source: N

- Testing Serum Albumins and Cyclodextrins as Potential Binders of the Mycotoxin Metabolites Alternariol-3-Sulfate...

- Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food Source: Technical University of Munich (TUM)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Testing Serum Albumins and Cyclodextrins as Potential Binders of the Mycotoxin Metabolites Alternariol-3-Sulfate, Alternariol-9-Monomethylether and Alternariol-9-Monomethylether-3-Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Validation of Alternariol 3-Sulfate Ammonium Salt Stock Solutions for Bioassays

Scientific Background & Rationale

Alternariol (AOH) is a ubiquitous mycotoxin produced by Alternaria species, frequently contaminating fruits, grains, and fermented beverages[1]. Upon ingestion by mammals, AOH undergoes rapid Phase II biotransformation, primarily mediated by sulfotransferases and UDP-glucuronosyltransferases, yielding "masked" or modified mycotoxins such as Alternariol 3-Sulfate (AOH-3-S) [1][2].

Historically, studying the toxicokinetics of modified mycotoxins was hindered by the instability of their free acid forms. The ammonium salt of AOH-3-S resolves this by neutralizing the highly reactive sulfate ester, providing a stable, highly water-soluble crystalline structure[3][4]. This formulation prevents spontaneous hydrolysis and ensures precise, reproducible dosing in complex in vitro bioassays, ranging from enzyme inhibition to gut microbiota interaction studies[5][6].

Caption: Phase II biotransformation of Alternariol and downstream bioassay targets for AOH-3-S.

Physicochemical Properties & Solvent Selection

The selection of the primary solvent is dictated by the downstream application. Dimethyl sulfoxide (DMSO) is the gold standard for cell-based bioassays because it prevents the mycotoxin from precipitating when introduced into aqueous culture media[1][3]. Conversely, Methanol (MeOH) is preferred for analytical workflows (e.g., LC-MS/MS) due to its volatility and compatibility with reverse-phase mobile phases[7][8].

Table 1: Quantitative Data for AOH-3-S Handling

| Parameter | Value / Recommendation | Causality / Rationale |

| Molecular Weight | ~355.3 g/mol (Ammonium Salt) | Required for accurate molarity calculations (C₁₄H₁₃NO₈S). |

| Primary Solvents | DMSO (Bioassays), Methanol (LC-MS) | Ensures complete dissolution without inducing hydrolysis[3][7]. |

| Stock Concentration | 1 mM to 10 mM | Allows for serial dilutions while keeping final assay solvent <0.1%[1]. |

| Storage Temperature | -20°C to -80°C | Minimizes thermal degradation of the sulfate ester bond[7]. |

| Vial Material | Amber, Low-bind plastic/glass | Prevents photo-degradation and non-specific adsorption to vessel walls[2]. |

Self-Validating Protocol: Stock Solution Preparation

To ensure scientific integrity, this protocol incorporates a self-validating Quality Control (QC) loop . Mycotoxin conjugates are susceptible to degradation; therefore, confirming the absence of the parent compound (AOH) prior to assay execution is mandatory.

Caption: Workflow for the preparation, validation, and storage of Alternariol 3-Sulfate stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration

-

Action: Remove the lyophilized AOH-3-S Ammonium Salt from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

-

Causality: The ammonium salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, which alters the gravimetric mass and promotes premature hydrolysis of the sulfate group.

Step 2: Reconstitution

-

Action: Add the calculated volume of spectroscopic-grade DMSO (or LC-MS grade Methanol) directly to the commercial vial to achieve a 10 mM concentration. Vortex gently for 30 seconds.

-

Causality: Do not sonicate extensively. Localized heating from ultrasonic waves can cleave the delicate sulfate ester bond, reverting the metabolite back to the parent AOH.

Step 3: Protocol Validation (QC Check)

-

Action: Withdraw a 5 µL aliquot and dilute it 1:1000 in Acetonitrile/Water. Run a rapid LC-MS/MS scan in negative electrospray ionization (ESI-) mode[7][8].

-

Validation Criteria: Confirm the presence of the AOH-3-S precursor ion and ensure the peak corresponding to parent Alternariol (m/z 257) is absent or below the limit of quantification. This validates that no degradation occurred during handling.

Step 4: Aliquoting and Storage

-

Action: Dispense the validated 10 mM stock into 50 µL single-use aliquots using amber, low-bind microcentrifuge tubes. Store immediately at -20°C[2][7].

-

Causality: AOH-3-S degrades upon repeated freeze-thaw cycles. Single-use aliquots ensure that the concentration remains absolute for every biological replicate.

Application in Bioassays

Once validated, the AOH-3-S stock can be integrated into various toxicological and pharmacokinetic workflows.

Assay A: Xanthine Oxidase (XO) Allosteric Inhibition

Recent studies have identified AOH-3-S as a moderate, reversible allosteric inhibitor of the biotransformation enzyme Xanthine Oxidase[1].

-

Workflow: Thaw a 10 mM DMSO aliquot. Prepare working solutions by diluting the stock into 0.05 M sodium phosphate buffer (pH 7.5).

-

Critical Parameter: The final concentration of DMSO in the 500 µL assay volume must not exceed 1% (v/v) to prevent solvent-induced denaturation of the XO enzyme (0.0012 U/mL)[1].

Assay B: Intestinal Epithelial Integrity & Microbiota Interactions

AOH-3-S is utilized to study the bidirectional relationship between mycotoxins and the gut microbiome, as well as its effects on colonic epithelial structural integrity[5][6].

-

Workflow: Dilute the DMSO stock directly into complete cell culture media (e.g., DMEM for Caco-2 cells).

-

Critical Parameter: For cellular assays, the final DMSO concentration must be maintained below 0.1% to avoid basal cytotoxicity and artificial disruption of the epithelial tight junctions[5].

References

- Source: mtak.

- Source: nih.

- Source: d-nb.

- Total synthesis of masked Alternaria mycotoxins - Sulfates and glucosides of alternariol (AOH) and alternariol-9-methyl ether (AME)

- Source: nih.

- Source: asca-berlin.

- Source: researchgate.

- Source: nih.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Product highlights | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. In vitro interactions of Alternaria mycotoxins, an emerging class of food contaminants, with the gut microbiota: a bidirectional relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Application Note: Solid-Phase Extraction Protocols for Alternariol 3-Sulfate Ammonium Salt

Executive Summary

Alternariol 3-sulfate (AOH-3-S) is a critical "masked" or modified mycotoxin produced by Alternaria species, frequently co-occurring with its parent compound, alternariol (AOH), in agricultural commodities, fruit juices, and biological matrices. As regulatory scrutiny on emerging mycotoxins intensifies, accurate quantification of AOH-3-S is paramount. The use of Alternariol 3-Sulfate Ammonium Salt as a highly pure, stable analytical standard is essential for method development, recovery validation, and routine LC-MS/MS quantification. This application note details the mechanistic rationale and step-by-step methodology for extracting this highly polar conjugate from complex matrices using optimized Solid-Phase Extraction (SPE).

Mechanistic Causality in Sorbent Selection

The primary challenge in extracting AOH-3-S lies in its chemical structure. The addition of the sulfate group significantly increases the molecule's polarity and imparts a permanent negative charge under most physiological and analytical pH conditions (pKa < 1).

-

Why C18 Silica Fails: Standard reversed-phase sorbents (e.g., silica-based C18) rely on hydrophobic interactions. Because the sulfate group is highly polar and ionized, AOH-3-S exhibits poor retention on C18. As noted in studies on1[1], highly polar modified metabolites like AOH-3-S can fail to bind to solid phases due to unfavorable interactions between the analyte and the sorbent material.

-

The HLB Solution (with pH Control): Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents offer superior retention for polar metabolites. However, without strict pH control, modified mycotoxin conjugates can suffer considerable breakthrough losses, as observed in unoptimized2[2]. By adjusting the sample matrix to an acidic pH (e.g., pH 3.0 using sodium dihydrogen phosphate), the ionization of competing matrix acids is suppressed, and the hydrophobic retention of the AOH core on the polymeric backbone is maximized. This specific pH-adjusted HLB methodology has been successfully validated for3[3].

The formation of sulfate conjugates of alternariol by Alternaria fungi necessitates these robust analytical methods to track their fate in food and biological matrices, as highlighted in the 4[4].

Workflow Visualization

Optimized HLB solid-phase extraction workflow for Alternariol 3-Sulfate.

Step-by-Step Methodology: Optimized HLB Extraction

This protocol is engineered to extract AOH-3-S from complex matrices (e.g., fruit juices, homogenates) utilizing Alternariol 3-Sulfate Ammonium Salt as the quantitative standard[3].

Phase 1: Standard & Sample Preparation

-

Standard Preparation: Dissolve Alternariol 3-Sulfate Ammonium Salt in LC-MS grade methanol to create a 1 mg/mL stock solution. Prepare working solutions by serial dilution in methanol/water (50:50, v/v).

-

Matrix Extraction: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 25 mL of extraction solvent (Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate pH 3.0 : Methanol, 45:45:10, v/v/v).

-

Homogenization: Sonicate for 60 minutes to ensure complete disruption of matrix-analyte binding, then centrifuge at 10,000 rpm for 10 minutes.

-

Dilution & pH Adjustment: Transfer the supernatant and dilute with ultra-pure water to a final volume of 30 mL. Causality: Dilution reduces the organic solvent strength, ensuring the analyte will partition onto the SPE sorbent rather than remaining in the mobile phase. Take a 6 mL aliquot and mix with an additional 15 mL of 0.05 M Sodium Dihydrogen Phosphate (pH 3.0).

Phase 2: Solid-Phase Extraction (Using 200 mg / 6 mL Polymeric HLB Cartridges) 5. Conditioning: Pass 5 mL of Methanol through the cartridge, followed by 5 mL of ultra-pure water. Critical: Do not allow the sorbent bed to dry out, as this collapses the polymeric pores and drastically reduces surface area. 6. Loading: Load the pH-adjusted sample extract onto the cartridge at a controlled flow rate of 1–2 drops per second (approx. 1-2 mL/min). 7. Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute salts, sugars, and highly polar matrix components. Dry the cartridge under a gentle vacuum for 5 minutes to remove residual water. 8. Elution: Elute the target analytes with 5 mL of Methanol followed by 5 mL of Acetonitrile. Collect the eluate in a clean borosilicate glass tube. 9. Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 2.0 mL of Methanol:Water (10:90, v/v). Vortex and centrifuge at 12,000 rpm at 4°C for 10 minutes prior to LC-MS/MS injection.

Self-Validating Quality Control System

To ensure the protocol operates as a self-validating system, researchers must implement a tripartite validation strategy to account for the severe ion suppression AOH-3-S experiences in the electrospray ionization (ESI) source:

-

Matrix-Matched Calibration: Calibration curves must be constructed using analyte-free matrix extracts spiked with the Alternariol 3-Sulfate Ammonium Salt standard post-extraction. This normalizes the MS response against matrix-induced suppression.

-

Extraction Efficiency (EE) vs. Matrix Effect (ME): Spike samples at three concentration levels (e.g., low, medium, high) before extraction (Pre-spike) and after extraction (Post-spike). Calculate metrics using the formulas:

-

RecoveryTrue=(AreaPre−spike/AreaPost−spike)×100

-

MatrixEffect=(AreaPost−spike/AreaNeatStandard)×100

-

-

Procedural Blanks: Run a solvent blank through the entire SPE manifold to monitor for carryover or cross-contamination.

Quantitative Performance Metrics

The following table summarizes the expected performance metrics for AOH-3-S extraction across various matrices, synthesized from validated multi-mycotoxin LC-MS/MS methods[1][2][3].

| Matrix Type | SPE Sorbent | Spiking Level (µg/kg) | Apparent Recovery (%) | Matrix Effect (%) | RSDr (%) |

| Citrus / Fruit Juice | Polymeric HLB (pH 3.0) | 10 - 100 | 85.0 - 105.0 | -15 to -25 (Suppression) | < 10.0 |

| Tomato Products | Polymeric HLB (pH 3.0) | 10 - 100 | 75.0 - 92.0 | -20 to -40 (Suppression) | < 15.0 |

| Cereal / Beer | QuEChERS + dSPE | 5 - 50 | 72.0 - 86.0 | -30 to -50 (Suppression) | < 15.7 |

References

- Source: PubMed Central (PMC)

- Validated UPLC-MS/MS Methods To Quantitate Free and Conjugated Alternaria Toxins in Commercially Available Tomato Products and Fruit and Vegetable Juices in Belgium Source: ACS Publications URL

- Natural Occurrence of Alternaria Toxins in Citrus-Based Products Collected from China in 2021 Source: MDPI URL

- Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Alternariol3-SulfateAmmoniumSalt sample preparation for mass spectrometry

Application Note: Extraction and LC-MS/MS Quantification of Alternariol 3-Sulfate in Complex Food Matrices

Target Audience: Analytical Chemists, Food Safety Researchers, and Mass Spectrometry Specialists.

The Analytical Challenge of Modified Mycotoxins

Alternaria species are ubiquitous fungal pathogens that infect a wide variety of agricultural crops, particularly tomatoes, apples, and cereals. While routine screening historically focused on free mycotoxins like alternariol (AOH) and alternariol monomethyl ether (AME), recent toxicological focus has shifted toward "modified" or "masked" mycotoxins[1]. Alternariol 3-sulfate (AOH-3-S) is a primary phase II fungal metabolite and plant conjugate[2].

From a mass spectrometry perspective, AOH-3-S presents a unique challenge. The addition of the highly polar sulfate group drastically alters the physicochemical properties of the parent molecule. Traditional multi-mycotoxin extraction protocols—which rely on non-polar solvents or standard reversed-phase Solid-Phase Extraction (SPE)—often result in severe breakthrough losses or poor recovery of AOH-3-S[3]. This application note details a field-proven, self-validating "dilute-and-shoot" methodology optimized for the precise quantification of AOH-3-S using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Insights: Causality in Sample Preparation

To ensure scientific integrity and high recovery rates, every step of this sample preparation protocol is designed around the specific chemical behavior of the sulfate conjugate:

-

Extraction Solvent Logic: A ternary mixture of Methanol/Water/Acetic Acid (79:20:1, v/v/v) is utilized. The high methanol content efficiently disrupts protein-toxin binding in the matrix. The addition of 1% acetic acid is critical; it suppresses the ionization of the phenolic hydroxyl groups on the alternariol backbone during extraction, stabilizing the molecule and preventing oxidative degradation, while the water content ensures the highly polar sulfate group remains solubilized[3].

-

Bypassing SPE for "Dilute-and-Shoot": Traditional C18 SPE fails to retain the permanently ionized sulfate group. While Weak Anion Exchange (WAX) sorbents can capture sulfates, they often require harsh basic elution conditions that can hydrolyze the conjugate back to free AOH. Therefore, a controlled 1:1 dilution of the crude extract with 10% aqueous methanol is preferred. This mitigates matrix effects (ion suppression) in the ESI source without risking analyte loss on a sorbent bed[3].

-

Chromatographic pH Control: Unlike standard acidic mobile phases used for most mycotoxins, the LC separation for AOH-3-S utilizes a basic mobile phase (5 mM Ammonium Acetate, adjusted to pH 8.7). At this pH, both the sulfate group and the phenolic hydroxyls are fully deprotonated, which synergistically enhances the ionization efficiency in negative electrospray ionization (ESI-) mode and sharpens the chromatographic peak on core-shell columns[3].

Workflow Visualization

Fig 1. Optimized sample preparation workflow for Alternariol 3-Sulfate analysis.

Step-by-Step Experimental Protocol

System Suitability & Self-Validation: To make this a self-validating system, an isotopically labeled internal standard (e.g., [²H₄]-AOH or a structurally analogous stable isotope) must be spiked into the matrix prior to extraction. This corrects for both extraction recovery variations and ESI matrix suppression.

Phase 1: Extraction

-

Weigh exactly 1.000 ± 0.005 g of homogenized sample (e.g., tomato paste or pulverized grain) into a 15 mL polypropylene centrifuge tube.

-

Spike the sample with the appropriate isotopically labeled internal standard working solution. Allow to equilibrate in the dark for 15 minutes[1].

-

Add 5.0 mL of the extraction solvent: Methanol/Water/Acetic Acid (79:20:1, v/v/v).

-

Agitate the mixture vigorously using an overhead shaker at room temperature for 60 minutes to ensure exhaustive partitioning of the polar conjugates[3].

-

Centrifuge the tubes at 4000 × g for 5 minutes at 4 °C to pellet the cellular debris and precipitated proteins.

Phase 2: Clean-up and Dilution 6. Transfer a 500 µL aliquot of the clear supernatant into a clean 2 mL chromatography vial. 7. Add 500 µL of Dilution Solvent (Methanol/Water, 10:90, v/v) to the vial and vortex for 10 seconds. Note: This 1:1 dilution reduces the organic content to match the initial LC gradient conditions, preventing peak broadening (solvent effects) during injection. 8. Filter the diluted extract through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial equipped with a glass insert[2].

Instrumental Parameters & Data Presentation

LC-MS/MS Configuration

Analysis should be performed on a high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) interface.

-

Analytical Column: Core-shell C18 column (e.g., 2.7 μm, 100 × 2.1 mm) to handle the complex matrix with high resolution.

-

Mobile Phase A: 5 mM Ammonium Acetate in ultrapure water (pH adjusted to 8.7 with 25% ammonia solution)[3].

-

Mobile Phase B: 100% Methanol (LC-MS grade).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using negative ionization. The precursor ion for AOH-3-S is generated by the deprotonation of the molecule [M-H]⁻ at m/z 337.0. The primary fragmentation pathway involves the neutral loss of the sulfate group (-79.96 Da), yielding the stable m/z 257.0 product ion[2].

Table 1: Optimized MRM Transitions for Alternariol 3-Sulfate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |

| AOH-3-S | 337.0 | 257.0 | -25 | Quantifier (Loss of -SO₃) |

| AOH-3-S | 337.0 | 213.0 | -40 | Qualifier (Backbone cleavage) |

| [²H₄]-AOH (ISTD) | 261.0 | 218.0 | -30 | Internal Standard |

Table 2: Expected Method Validation Metrics (Tomato Matrix)

| Parameter | Value / Range | Scientific Justification |

| Limit of Detection (LOD) | 0.5 – 1.0 ng/g | Achieved via basic pH mobile phase enhancing ESI- efficiency. |

| Apparent Recovery | 85% – 105% | Dilute-and-shoot prevents losses typical of SPE sorbent interactions. |

| Matrix Effect (Signal Suppression) | -15% to -30% | Mitigated by the 1:1 dilution step and corrected by the internal standard. |

| Intermediate Precision (RSD) | < 15% | Ensures regulatory compliance for mycotoxin monitoring. |

References

-

Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. nih.gov. Available at:[Link]

-

Validated UPLC-MS/MS Methods To Quantitate Free and Conjugated Alternaria Toxins in Commercially Available Tomato Products and Fruit and Vegetable Juices in Belgium. acs.org. Available at:[Link]

-

Sulfoglucosides as Novel Modified Forms of the Mycotoxins Alternariol and Alternariol Monomethyl Ether. acs.org. Available at:[Link]

Sources

Application Note: In Vitro Cell Culture Assays for Alternariol 3-Sulfate Ammonium Salt

Evaluating the Hidden Toxicity, Enzyme Inhibition, and Cellular Kinetics of Masked Mycotoxins

Scientific Rationale & Introduction

Alternariol (AOH) is a prevalent emerging mycotoxin produced by Alternaria species, frequently contaminating cereals, tomatoes, and fruit products [1]. While the genotoxicity and reactive oxygen species (ROS) generation of parent AOH are well documented, recent toxicological focus has shifted toward its phase II metabolites, specifically Alternariol 3-Sulfate (AOH-3-S) .

AOH-3-S is classified as a "masked mycotoxin." It is synthesized both by the fungi itself and via mammalian sulfotransferases during digestion [1]. In cell culture assays, utilizing the Ammonium Salt form of AOH-3-S is a critical experimental choice. The ammonium salt dramatically enhances aqueous solubility compared to the highly hydrophobic free acid or parent AOH. This allows researchers to minimize or eliminate Dimethyl Sulfoxide (DMSO) as a vehicle, thereby preventing solvent-induced background cytotoxicity that frequently confounds ROS and viability assays.

Assaying AOH-3-S requires a nuanced approach because it exhibits dual biological behaviors:

-

Direct Bioactivity: It acts as an intact, allosteric inhibitor of specific cellular enzymes like Xanthine Oxidase (XO) [2].

-

Trojan Horse Toxicity: It can be actively transported into cells and subsequently hydrolyzed by intracellular sulfatases, reverting to the highly genotoxic parent AOH.

Mechanistic Pathway of AOH-3-S

To design robust self-validating assays, researchers must account for the systemic transport, cellular uptake, and intracellular fate of AOH-3-S. The diagram below illustrates the causal chain from phase II metabolism to cellular re-toxification.

Cellular kinetics and enzymatic interactions of Alternariol 3-Sulfate (AOH-3-S).

Quantitative Data & Biochemical Parameters

Understanding the binding affinities and analytical properties of AOH-3-S is essential for assay calibration. The table below summarizes the quantitative parameters established in recent literature.

| Parameter | Value / Characteristic | Biological & Experimental Implication |

| Xanthine Oxidase (XO) Inhibition | Moderate, Allosteric (Reversible) | Alters uric acid production. AOH-3-S is an inhibitor, not a substrate [2]. |

| Serum Albumin Binding | Highly stable across physiological pH | Acts as a systemic carrier. Crucial: Assays must be performed in serum-free media to prevent albumin from sequestering the toxin [3]. |

| Aqueous Solubility | Enhanced (Ammonium Salt form) | Eliminates the need for >0.1% DMSO in culture media, preventing solvent-induced membrane permeabilization. |

| LC-MS/MS Precursor Ion | m/z 337.0 [M-H]⁻ (Negative ESI) | Enables highly specific intracellular quantification of the intact sulfate conjugate. |

Experimental Protocols

As a self-validating system, every protocol below includes specific internal controls to prove causality. If a phenotypic change is observed, the controls ensure the change is definitively linked to AOH-3-S or its deconjugated parent form.

Protocol A: Xanthine Oxidase (XO) Allosteric Inhibition Assay

Causality: AOH-3-S directly inhibits XO without requiring deconjugation. This cell-free assay validates the integrity and direct bioactivity of your AOH-3-S ammonium salt batch before introducing it to complex cell models.

Materials:

-

AOH-3-S Ammonium Salt (Stock: 10 mM in HPLC-grade water)

-

Bovine Milk Xanthine Oxidase (0.05 U/mL)

-

Xanthine substrate (0.15 mM)

-

Assay Buffer: 50 mM Phosphate buffer (pH 7.5)

-

Positive Control: Allopurinol (Known XO inhibitor)

Step-by-Step Methodology:

-

Reagent Preparation: Dilute the AOH-3-S stock in assay buffer to create a concentration gradient (0.1 μM to 50 μM).

-

Enzyme Pre-incubation: In a 96-well UV-transparent plate, combine 50 μL of AOH-3-S dilutions with 50 μL of XO enzyme. Include a vehicle control (water) and a positive control (Allopurinol, 10 μM). Incubate at 37°C for 15 minutes to allow allosteric binding.

-

Reaction Initiation: Add 100 μL of Xanthine substrate to all wells.

-